Synthesis of Triphenylsilanol from Phenylmagnesium Bromide: An In-depth Technical Guide
Synthesis of Triphenylsilanol from Phenylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylsilanol from phenylmagnesium bromide. The document details the chemical reactions, experimental protocols, and quantitative data associated with this process, intended for use by professionals in research and development.
Introduction
Triphenylsilanol, (C₆H₅)₃SiOH, is an organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of silicone polymers, where it can act as a chain terminator, influencing the properties of the final material.[1] Its bulky phenyl groups impart thermal stability and hydrophobicity to polymers. This guide focuses on its synthesis via the Grignard reaction, a robust and widely used method for forming carbon-silicon bonds.
The primary synthetic route involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with a suitable chlorosilane precursor, followed by hydrolysis of the resulting intermediate. Common silicon precursors include diphenyldichlorosilane (Ph₂SiCl₂) and phenyltrichlorosilane (B1630512) (PhSiCl₃).
Reaction Pathways
The synthesis of triphenylsilanol from phenylmagnesium bromide can be conceptualized as a two-stage process:
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Grignard Reagent Formation: Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) or chlorobenzene (B131634) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2]
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Reaction with Silane and Hydrolysis: The Grignard reagent is then reacted with a phenylchlorosilane. The stoichiometry of the Grignard reagent to the chlorosilane is critical in determining the final product. The intermediate silyl (B83357) halide is subsequently hydrolyzed to yield triphenylsilanol.
A common pathway involves the reaction of phenylmagnesium bromide with diphenyldichlorosilane.[3][4] An alternative is the use of phenyltrichlorosilane.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of triphenylsilanol.
Table 1: Synthesis of Triphenylsilanol using Diphenyldichlorosilane
| Molar Ratio (PhMgBr:Ph₂SiCl₂) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1:1 - 1.2:1 | Tetrahydrofuran (THF), Toluene (B28343) | Not specified, reflux | 2-5 | 59 | 98.2 | 154.5-155.8 | [4] |
| Not specified | THF, Toluene | < 70 | 6 | 94.2 | 98.3 | Not specified | [3] |
Table 2: Synthesis of Triphenylsilanol using Phenyltrichlorosilane
| Molar Ratio (PhMgBr:PhSiCl₃) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Not specified | THF, Toluene | < 70 | 6 | 85.1 | 99 | Not specified | [3] |
Table 3: Physical and Spectroscopic Properties of Triphenylsilanol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆OSi | |
| Molecular Weight | 276.40 g/mol | |
| Melting Point | 150-153 °C | [5] |
| ¹H NMR | Multiplet at 7.51-7.49 ppm | [6] |
| IR (cm⁻¹) | 3066, 3016 (C-H Ar), 1428, 1117 (δC-H Ar), 1095 (Si-O-Si), 709, 515 (Si-Ph) | [6] |
Experimental Protocols
The following is a detailed methodology for the synthesis of triphenylsilanol, synthesized from multiple sources.
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Chlorobenzene (or Bromobenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
1,2-Dibromoethane (initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add magnesium turnings.
-
Under a nitrogen atmosphere, add a mixture of anhydrous THF and toluene (volume ratios can range from 1:3 to 3:1).[3]
-
To initiate the reaction, add a small amount of 1,2-dibromoethane. An increase in temperature to 50-60°C indicates the start of the reaction.[3]
-
A solution of chlorobenzene in a THF/toluene mixture is then added dropwise from the dropping funnel at a rate that maintains the reaction temperature between 60-70°C.[3]
-
After the addition is complete and the magnesium has completely dissolved, the mixture is cooled to 25-30°C. The resulting solution is the phenylmagnesium bromide reagent.
Synthesis of Triphenylsilanol
Materials:
-
Phenylmagnesium bromide solution (from step 4.1)
-
Diphenyldichlorosilane (or Phenyltrichlorosilane)
-
Water
Procedure:
-
To the prepared phenylmagnesium bromide solution, add diphenyldichlorosilane (or phenyltrichlorosilane) dropwise from the dropping funnel, ensuring the temperature does not exceed 70°C.[3]
-
After the addition is complete, stir the reaction mixture at ambient temperature for approximately 6 hours.[3]
-
Slowly add water to the reaction mixture to hydrolyze the intermediate and quench any unreacted Grignard reagent.[4]
-
Separate the aqueous and organic layers.
-
Partially distill the organic layer to remove about 50% of the solvent.[3]
-
Cool the remaining solution to induce precipitation of triphenylsilanol.
-
Filter the crude product.
Purification
Materials:
-
Crude Triphenylsilanol
-
Ethanol (or other suitable solvent for recrystallization)
-
Activated Carbon
Procedure:
-
Dissolve the crude triphenylsilanol in a minimal amount of hot ethanol.
-
Add activated carbon to decolorize the solution.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to form crystals of high-purity triphenylsilanol.
-
Collect the crystals by filtration and dry them under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of triphenylsilanol.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for triphenylsilanol synthesis.
Conclusion
The synthesis of triphenylsilanol from phenylmagnesium bromide is a well-established and efficient method. The choice of silicon precursor and careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the necessary technical details for researchers and professionals to successfully perform this synthesis. The provided quantitative data and experimental protocols offer a solid foundation for laboratory work and process development in the fields of organic chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 4. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 5. Triphenylsilanol | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
